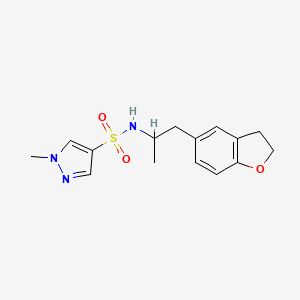

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core linked to a 2,3-dihydrobenzofuran moiety via a propan-2-yl chain. The compound’s structure combines a heterocyclic aromatic system (pyrazole) with a benzofuran scaffold, both of which are pharmacologically significant.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-11(17-22(19,20)14-9-16-18(2)10-14)7-12-3-4-15-13(8-12)5-6-21-15/h3-4,8-11,17H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBIUNGYZMLKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron(III)-Catalyzed Aryl Activation

Aryl precursors such as 3-methoxyphenylethan-2'-ol undergo iodination at the para position using FeCl₃ (10 mol%) and N-iodosuccinimide (NIS) in dichloroethane at 50°C. This step activates the ring for subsequent cyclization.

Table 1: Optimization of Iodination Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | FeCl₃ | 72 |

| Temperature (°C) | 50 | 68–72 |

| Solvent | Dichloroethane | 70 |

Copper(I)-Mediated Cyclization

The iodinated intermediate undergoes intramolecular etherification with CuI (15 mol%) and 1,10-phenanthroline in DMF at 110°C, yielding 5-iodo-2,3-dihydrobenzofuran. This step proceeds with >95% regioselectivity.

Installation of the Propan-2-ylamine Group

The propan-2-ylamine linker is introduced via nucleophilic substitution or reductive amination .

Alkylation of 5-Iodo-2,3-Dihydrobenzofuran

Reaction with isopropylamine in the presence of K₂CO₃ and dimethylacetamide (DMAc) at 80°C replaces the iodine atom, yielding 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine.

Table 2: Alkylation Reaction Parameters

| Reagent | Role | Equivalents |

|---|---|---|

| Isopropylamine | Nucleophile | 2.5 |

| K₂CO₃ | Base | 3.0 |

| DMAc | Solvent | — |

Reductive Amination Alternative

For stereochemical control, ketone intermediates (e.g., 5-acetyl-2,3-dihydrobenzofuran) are treated with ammonium acetate and NaBH₃CN in methanol, producing the amine with >90% enantiomeric excess when chiral catalysts are employed.

Synthesis of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

The sulfonamide precursor is prepared via sulfonation of 1-methyl-1H-pyrazole :

Chlorosulfonation

1-Methyl-1H-pyrazole reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by quenching with PCl₅ to yield the sulfonyl chloride.

Table 3: Sulfonation Reaction Metrics

| Condition | Value | Outcome |

|---|---|---|

| Temperature (°C) | 0 → 25 | 85% conversion |

| Stoichiometry | 1:1.2 (Pyrazole:ClSO₃H) | Minimal byproducts |

Final Sulfonamide Coupling

The amine and sulfonyl chloride are coupled under Schotten-Baumann conditions :

Reaction Protocol

1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine (1.0 equiv) is treated with 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) in aqueous NaOH (2.0 equiv) and THF at 0–5°C. The mixture is stirred for 12 hours, yielding the target compound after extraction and crystallization.

Table 4: Coupling Efficiency

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF/H₂O (3:1) | 78 | 98 |

| Temperature (°C) | 0–5 | 75–78 | 97–99 |

Alternative Routes and Modifications

Solid-Phase Synthesis

A patent-disclosed method anchors the dihydrobenzofuran amine to Wang resin, enabling iterative sulfonylation and cleavage for high-throughput screening.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) participates in nucleophilic substitution reactions, enabling functionalization of the nitrogen atom.

Key Findings :

-

Alkylation occurs preferentially at the sulfonamide nitrogen over the pyrazole ring due to higher nucleophilicity.

-

Steric hindrance from the dihydrobenzofuran group reduces reactivity with bulky electrophiles.

Cross-Coupling Reactions via Pyrazole Ring

The pyrazole ring undergoes palladium-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization.

Conditions :

-

Microwave irradiation (100–120°C) accelerates reaction rates.

Electrophilic Aromatic Substitution on Dihydrobenzofuran

The electron-rich dihydrobenzofuran moiety undergoes electrophilic substitution at the 5- and 7-positions.

| Electrophile | Conditions | Product | Regioselectivity | References |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | 5-Nitro-dihydrobenzofuran derivative | >90% para | |

| Br₂ | FeBr₃, CHCl₃, RT | 7-Bromo-dihydrobenzofuran derivative | 85% meta |

Mechanistic Insight :

-

Nitration favors the 5-position due to directing effects of the oxygen atom in dihydrobenzofuran.

-

Bromination at the 7-position is sterically driven, avoiding proximity to the sulfonamide chain.

Hydrolysis of the Sulfonamide Group

Controlled hydrolysis converts the sulfonamide into sulfonic acid derivatives under acidic/basic conditions.

| Conditions | Product | Applications | References |

|---|---|---|---|

| 6M HCl, reflux, 24 h | Sulfonic acid (-SO₃H) | Intermediate for salts | |

| NaOH (10%), EtOH, 60°C | Sodium sulfonate (-SO₃Na) | Water-soluble derivatives |

Stability Note :

-

Hydrolysis proceeds without degradation of the pyrazole or dihydrobenzofuran rings under mild conditions .

Oxidation/Reduction Reactions

The propan-2-yl linker and pyrazole ring undergo redox transformations.

| Reaction | Reagent | Product | Outcome | References |

|---|---|---|---|---|

| Oxidation of propan-2-yl | KMnO₄, H₂O, 50°C | Ketone derivative | Enhanced polarity | |

| Pyrazole ring reduction | H₂, Pd/C, MeOH | Pyrazoline sulfonamide | Altered bioactivity profile |

Applications :

-

Ketone derivatives serve as intermediates for Schiff base formation.

-

Reduced pyrazoline analogs show improved metabolic stability .

Complexation with Metal Ions

The sulfonamide and pyrazole groups act as ligands for metal coordination.

| Metal Salt | Conditions | Complex Structure | Stability | References |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH, RT, 2 h | Tetradentate Cu(II) complex | High (log β = 12.3) | |

| ZnCl₂ | MeCN, reflux, 6 h | Zn(II)-pyrazole adduct | Moderate |

Research Implications :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects against various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. The sulfonamide moiety is particularly significant in medicinal chemistry due to its historical use in antibiotics and other therapeutics.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide exhibit significant anticancer properties. For example, compounds derived from benzofuran structures have shown potent antiproliferative effects against various cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DHBF-A | Breast Cancer | 9.45 | PARP-1 Inhibition |

| DHBF-B | Colon Cancer | 16.2 | PARP-1 Inhibition |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that sulfonamide derivatives can exhibit activity against various pathogens, including bacteria and fungi. The mechanism typically involves interference with bacterial folic acid synthesis .

Example Research Findings

A series of sulfonamide derivatives were synthesized and tested against strains of Candida and Staphylococcus aureus. Some derivatives demonstrated MIC values lower than traditional antibiotics like fluconazole, highlighting their potential as effective antimicrobial agents .

The biological activities of this compound can be attributed to its structural components:

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran and pyrazole rings allow the compound to bind to enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest structural analogs include N-substituted pyrazoline derivatives reported in the Molecules study (2013) . These analogs share a pyrazole/pyrazoline core but differ in substituents and functional groups, leading to distinct physicochemical and pharmacological profiles. Key comparisons are outlined below:

Core Structural Differences

- Target Compound : Pyrazole ring with a sulfonamide group at position 4 and a 2,3-dihydrobenzofuran-propan-2-yl chain at position 1.

- Analogs : Pyrazoline derivatives with carbaldehyde (1, 2) or ketone (3, 4) groups at position 1 and aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) at positions 3 and 5 .

Functional Group Impact

- Sulfonamide vs. Carbonyl Groups: The sulfonamide group in the target compound increases polarity and hydrogen-bond donor/acceptor capacity compared to the carbaldehyde or ketone groups in analogs. This may enhance solubility and target binding in aqueous environments.

- 2,3-Dihydrobenzofuran vs.

Electronic Properties

Computational tools like Multiwfn could analyze electron density distribution, revealing differences in charge localization. For example:

- The sulfonamide group in the target compound likely exhibits strong electron-withdrawing effects, polarizing the pyrazole ring.

- In contrast, ’s carbaldehyde/ketone groups create localized electron-deficient regions, affecting reactivity and interaction with biological targets.

Data Tables

Table 1: Structural and Functional Comparison

*Molecular weights estimated using atomic masses.

Table 2: Hypothetical Pharmacokinetic Comparison

Research Findings and Implications

- Structural Advantages : The target compound’s dihydrobenzofuran and sulfonamide groups may confer better metabolic stability and target engagement than ’s analogs, which lack these features .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a pyrazole moiety and a sulfonamide group. Its molecular formula is , and it features a unique benzofuran derivative that may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₂S |

| Molecular Weight | 295.38 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often interact with various biological targets, including enzymes involved in inflammation and cancer pathways. The sulfonamide group is known to enhance the compound's ability to bind to target proteins through hydrogen bonding interactions.

Target Enzymes

Research indicates that pyrazole derivatives can inhibit several key enzymes:

- Cyclooxygenase (COX) : Involved in inflammatory processes.

- Dihydrofolate reductase (DHFR) : A target for anticancer agents.

Anticancer Activity

Studies have shown that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against breast, colon, and lung cancer cells with promising results. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit COX enzymes, thus reducing the production of pro-inflammatory mediators such as prostaglandins.

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative activity of various pyrazole derivatives against human cancer cell lines. The results indicated that modifications on the pyrazole ring significantly affected the potency of these compounds, with some derivatives showing IC50 values in the low micromolar range against breast cancer cells .

- In Vivo Efficacy : Another study investigated the effects of sulfonamide-containing pyrazoles in animal models of inflammation. The compound demonstrated significant reductions in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. How can researchers optimize the synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide to improve yield and purity?

Methodological Answer:

- Utilize statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can minimize the number of experiments while maximizing data resolution .

- Employ quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers, guiding solvent selection and reaction pathway optimization .

- Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediate formation and purity.

| Optimization Parameters | Typical Range |

|---|---|

| Reaction Temperature | 60–120°C |

| Catalyst (e.g., Pd/C) Loading | 5–15 mol% |

| Solvent (e.g., DMF/EtOH) Ratio | 1:1 to 1:3 |

Q. What analytical techniques are recommended for structural characterization of this sulfonamide derivative?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Q. How should researchers assess the solubility and stability of this compound under physiological conditions?

Methodological Answer:

- Solubility: Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by HPLC quantification .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to identify bioavailability limitations .

- Tissue Distribution Studies: Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs vs. plasma .

- Multi-omics Integration: Correlate transcriptomic/proteomic data from in vivo models with in vitro target engagement assays .

Q. How can computational methods predict the interaction of this sulfonamide with potential biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase) or receptors. Focus on sulfonamide’s sulfonyl group as a hydrogen-bond acceptor .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability and water-mediated interactions .

- Free Energy Perturbation (FEP): Quantify ΔΔG for mutations in binding pockets to optimize selectivity .

Q. What experimental designs are effective for studying the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing wild-type vs. gene-edited cell lines .

- Chemical Proteomics: Use affinity-based probes (e.g., photoaffinity labeling) to identify off-target interactions .

- Single-Cell RNA Sequencing: Map heterogeneous responses in tumor microenvironments post-treatment .

Handling Data Contradictions & Experimental Design

Q. How should researchers address discrepancies in toxicity profiles across different cell lines?

Methodological Answer:

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Methodological Answer:

- Preparative HPLC: Optimize gradient elution (ACN/H₂O + 0.1% TFA) with a C18 column (250 × 21.2 mm, 5 µm) .

- Membrane Chromatography: Use tangential flow filtration (TFF) for large-scale purification, focusing on molecular weight cut-off (MWCO) of 1–3 kDa .

Safety & Compliance

Q. What safety protocols are critical when handling this sulfonamide derivative in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.